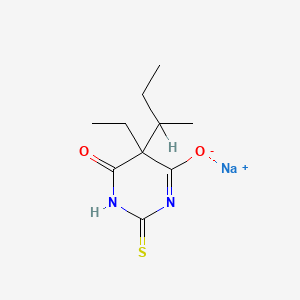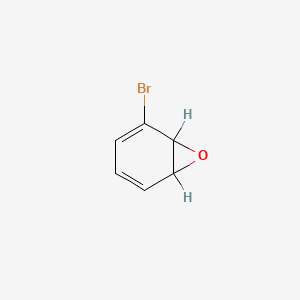
Bromobenzene-2,3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromobenzene-2,3-oxide is an epoxide.
Bromobenzene-2, 3-oxide belongs to the class of organic compounds known as epoxides. Epoxides are compounds containing a cyclic ether with three ring atoms(one oxygen and two carbon atoms). Bromobenzene-2, 3-oxide is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa).
Wissenschaftliche Forschungsanwendungen
Detection and Analysis in Biological Systems
Bromobenzene-2,3-oxide has been detected in the venous blood of rats, with its presence linked to the formation of glutathione conjugates. This detection is essential in understanding the metabolism and potential toxicity of bromobenzene-related compounds in biological systems. The half-life of bromobenzene-2,3-oxide in venous blood is approximately 13.5 seconds, underscoring its transient nature in biological environments (Lau et al., 1984).
Metabolic Pathways and Toxicity
Research has demonstrated that bromobenzene-2,3-oxide plays a role in the formation of specific phenols from bromobenzene, contributing to our understanding of the metabolic pathways of bromobenzene in liver microsomes. This knowledge is pivotal in assessing the potential toxic effects of bromobenzene and its metabolites in the liver (Monks et al., 1984).
Protective Agents Against Toxicity
Studies have also focused on the prevention of bromobenzene-induced toxicity. Compounds like ascorbyl palmitate have been found effective in protecting against the formation of macromolecular adducts, which are critical in bromobenzene toxicity. This research is significant for developing strategies to mitigate the toxic effects of bromobenzene and its oxides (Zannoni et al., 1982).
Diffusion and Intercellular Interaction
Research on the diffusion of bromobenzene-2,3-oxide out of hepatocytes provides insights into how reactive metabolites traverse cellular environments. This is crucial for understanding the mechanism behind the intercellular and extrahepatic toxicity of bromobenzene compounds, thus informing potential therapeutic approaches (Monks et al., 1984).
Eigenschaften
CAS-Nummer |
71942-12-6 |
|---|---|
Produktname |
Bromobenzene-2,3-oxide |
Molekularformel |
C6H5BrO |
Molekulargewicht |
173.01 g/mol |
IUPAC-Name |
2-bromo-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C6H5BrO/c7-4-2-1-3-5-6(4)8-5/h1-3,5-6H |
InChI-Schlüssel |
RLBVUCNBWFGERE-UHFFFAOYSA-N |
SMILES |
C1=CC2C(O2)C(=C1)Br |
Kanonische SMILES |
C1=CC2C(O2)C(=C1)Br |
Synonyme |
omobenzene 2,3-oxide bromobenzene-2,3-epoxide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide](/img/structure/B1229364.png)
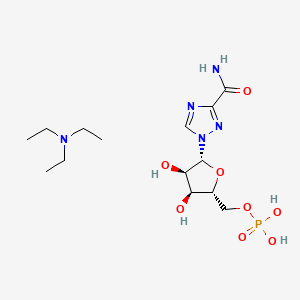
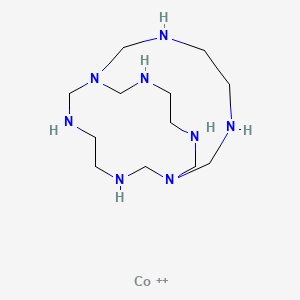
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(7-methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]acetamide](/img/structure/B1229370.png)
![1-[(4-fluorophenyl)methyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B1229371.png)
![4-[2-(1-Cyclohexenyl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione](/img/structure/B1229374.png)

![[2-[(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B1229379.png)
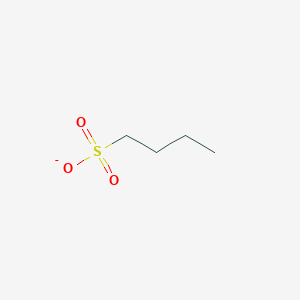
![4-Acetyloxy-3-methoxybenzoic acid (4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl) ester](/img/structure/B1229384.png)
![2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B1229386.png)
